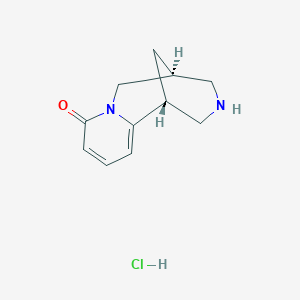![molecular formula C19H24O7 B1259258 (1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione](/img/structure/B1259258.png)
(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione is a natural product found in Homalolepis cedron and Samadera indica with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis Approaches : The compound has been prepared through multi-step synthesis involving different precursors and reaction conditions. For instance, Grošelj et al. (2005) describe a synthesis process starting from camphor and involving various catalytic hydrogenation steps to obtain related derivatives (Grošelj et al., 2005).
Chemical Transformations and Rearrangements : The compound can undergo multiple molecular rearrangements. For example, Armenta-Salinas et al. (2019) discuss the transformation of related sesquiterpene compounds under specific conditions, leading to the formation of novel compounds with different skeletons (Armenta-Salinas et al., 2019).
Analytical Characterization : Studies like those conducted by Lei et al. (2011) have isolated and characterized similar complex molecules from natural sources, determining their structure and stereochemistry through techniques like X-ray diffraction (Lei et al., 2011).
Application in Organic Synthesis : The compound's derivatives are used as intermediates in organic synthesis. Mosimann & Vogel (2000) describe using related compounds in the synthesis of complex organic structures (Mosimann & Vogel, 2000).
Exploration in Medicinal Chemistry : Though not directly linked to the compound , similar structures have been investigated in medicinal chemistry. Rosenquist Å et al. (1996) describe the synthesis of enantiomerically pure derivatives for potential application in HIV treatment (Rosenquist Å et al., 1996).
Lipid Oxidation Studies : The compound and its derivatives are relevant in lipid oxidation research. Hamberg (1991) prepared trihydroxyoctadecenoic acid derivatives, similar in structure, to study lipid autoxidation processes (Hamberg, 1991).
Role in Protein-Lipid Interactions : Lederer et al. (1999) investigated the interaction of similar epoxyhydroxylinoleic acid derivatives with protein lysine moieties, highlighting their importance in understanding lipid oxidation and protein modifications (Lederer et al., 1999).
Eigenschaften
Produktname |
(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione |
|---|---|
Molekularformel |
C19H24O7 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione |
InChI |
InChI=1S/C19H24O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8,10-15,21-23H,5-6H2,1-3H3/t8-,10+,11+,12+,13-,14+,15-,17-,18-,19+/m0/s1 |
InChI-Schlüssel |
FNBJCARFLWAAPK-MJTBGFFTSA-N |
Isomerische SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@H]([C@]34[C@@H]2[C@H]([C@H]5[C@]([C@@H]3C(=O)O5)(OC4)C)O)O)C)O |
Kanonische SMILES |
CC1=CC(=O)C(C2(C1CC(C34C2C(C5C(C3C(=O)O5)(OC4)C)O)O)C)O |
Synonyme |
cedronin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



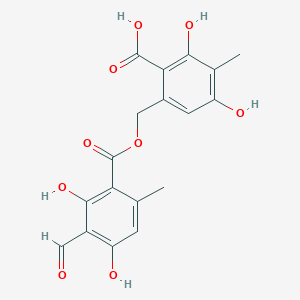
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1259181.png)
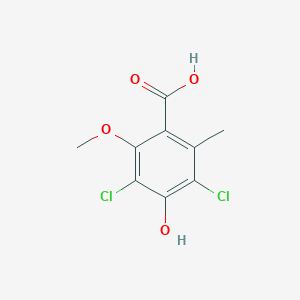
![(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol](/img/structure/B1259183.png)
![(E)-6-(2,5-dihydroxy-3-methylphenyl)-1-[(6S,7R)-2,4-dihydroxy-6,7,9,9-tetramethyl-7-bicyclo[4.2.1]nona-2,4-dienyl]-4-methylhex-4-en-2-one](/img/structure/B1259184.png)
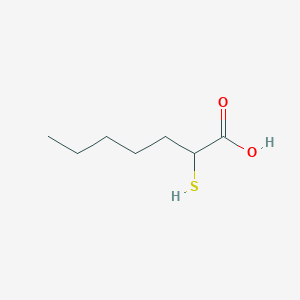
![[(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B1259186.png)
![N-[4-(Dimethylamino)phenyl]pyridine-2-methaneimine](/img/structure/B1259188.png)
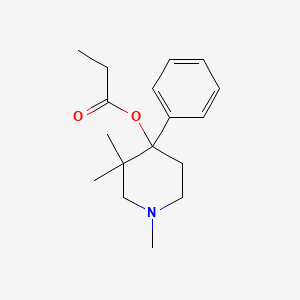
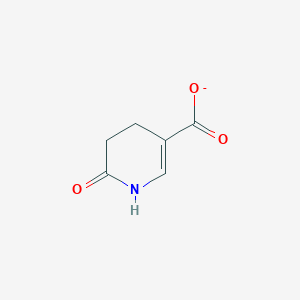
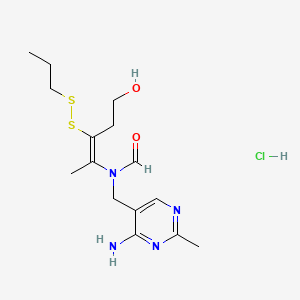
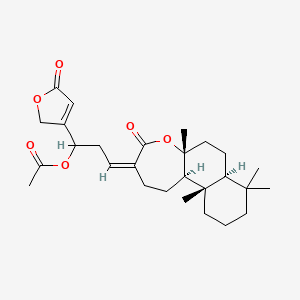
![(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1259196.png)
